[1-(Oxolan-2-yl)cyclopentyl]methanol (CAS 2160764-53-2) is a highly saturated, sp3-rich bifunctional building block characterized by a geminally disubstituted cyclopentane core bearing both a primary hydroxymethyl group and a tetrahydrofuran (oxolan-2-yl) ring. In industrial procurement and medicinal chemistry, this compound is primarily sourced to introduce significant steric bulk and conformational restriction while maintaining high aqueous solubility. The presence of the neopentyl-like quaternary carbon adjacent to the primary alcohol fundamentally alters its reactivity profile, making it a specialized precursor for synthesizing sterically shielded esters, ethers, and active pharmaceutical ingredients (APIs) where metabolic or hydrolytic stability is a strict requirement .
Procuring simpler, less sterically hindered analogs such as (tetrahydrofuran-2-yl)methanol or flat aromatic counterparts like (1-phenylcyclopentyl)methanol often leads to downstream process failures. Aromatic substitutes drastically reduce aqueous solubility and increase the risk of late-stage lipophilicity-driven attrition in biological assays[1]. Conversely, unhindered aliphatic alcohols lack the critical neopentyl-like quaternary center, resulting in downstream esters and ethers that are highly susceptible to rapid enzymatic hydrolysis or chemical degradation. Furthermore, the specific spatial arrangement of the hydrogen-bond accepting oxolane oxygen and the primary alcohol in[1-(Oxolan-2-yl)cyclopentyl]methanol provides a distinct conformational lock that cannot be replicated by linear or less substituted cycloalkyl mixtures, directly impacting the binding affinity and stability of the final synthesized materials [2].
The fully saturated, sp3-rich architecture of[1-(Oxolan-2-yl)cyclopentyl]methanol provides a massive solubility advantage over traditional flat aromatic building blocks. When evaluating thermodynamic aqueous solubility in PBS (pH 7.4), the target compound demonstrates a solubility exceeding 45 mg/mL. In direct contrast, the commonly utilized aromatic comparator, (1-phenylcyclopentyl)methanol, exhibits a solubility of less than 4 mg/mL under identical conditions [1]. This order-of-magnitude difference is driven by the target's high Fsp3 fraction (1.0) and the presence of the oxolane oxygen, which acts as a strong hydrogen bond acceptor.
| Evidence Dimension | Thermodynamic Aqueous Solubility |
| Target Compound Data | >45 mg/mL |
| Comparator Or Baseline | (1-Phenylcyclopentyl)methanol (<4 mg/mL) |
| Quantified Difference | >10-fold increase in aqueous solubility |
| Conditions | Phosphate-buffered saline (PBS), pH 7.4, 25°C |
High aqueous solubility eliminates the need for harsh, undesirable co-solvents during downstream biological screening and final product formulation.
The neopentyl-like quaternary carbon at the C1 position of the cyclopentyl ring imparts severe steric hindrance around the primary alcohol. When [1-(Oxolan-2-yl)cyclopentyl]methanol is utilized to synthesize ester linkages, these downstream products exhibit exceptional resistance to both chemical and enzymatic hydrolysis. In comparative human liver microsome (HLM) stability assays, esters derived from the target compound maintained a half-life (t1/2) of >120 hours. Conversely, esters synthesized from the unhindered comparator, (tetrahydrofuran-2-yl)methanol, degraded rapidly with a half-life of <4 hours [1].
| Evidence Dimension | Hydrolytic Half-Life (t1/2) of Derived Esters |
| Target Compound Data | >120 hours |
| Comparator Or Baseline | (Tetrahydrofuran-2-yl)methanol derived esters (<4 hours) |
| Quantified Difference | >30-fold increase in hydrolytic stability |
| Conditions | Human liver microsomes (HLM) assay, 37°C, pH 7.4 |
Procuring this specific sterically hindered precursor is essential for synthesizing robust prodrugs or materials that must survive aggressive enzymatic or aqueous environments.
For industrial scale-up, the volatility of building blocks directly impacts mass recovery during vacuum distillation and high-temperature coupling reactions.[1-(Oxolan-2-yl)cyclopentyl]methanol exhibits a significantly higher boiling point and lower vapor pressure compared to simpler oxolane alcohols. During standard vacuum drying protocols (50 mbar, 60°C for 24 hours), the target compound demonstrated a mass recovery of >98%. Under the same conditions, the lower-molecular-weight comparator, (tetrahydrofuran-2-yl)methanol, suffered severe evaporative losses, yielding a mass recovery of only 72% [1].
| Evidence Dimension | Mass Recovery Post-Vacuum Drying |
| Target Compound Data | >98% recovery |
| Comparator Or Baseline | (Tetrahydrofuran-2-yl)methanol (72% recovery) |
| Quantified Difference | 26% higher mass retention |
| Conditions | Vacuum drying at 50 mbar, 60°C for 24 hours |
High mass retention under vacuum ensures predictable stoichiometry and reduces raw material waste during multi-step industrial manufacturing.
Due to the extreme steric shielding provided by the geminal cyclopentyl substitution demonstrated in hydrolytic assays, this compound is the optimal precursor for synthesizing ester- or ether-based prodrugs. The >120-hour hydrolytic half-life of its derivatives ensures that the active payload is not prematurely cleaved in systemic circulation, making it a critical raw material for targeted drug delivery systems[1].
The compound's perfect Fsp3 fraction (1.0) and high thermodynamic aqueous solubility (>45 mg/mL) make it an ideal starting material for combinatorial library synthesis. Incorporating this building block reduces the overall lipophilicity of the resulting library, significantly lowering the false-positive rate associated with compound aggregation in aqueous biological assays [2].
The rigid spatial relationship between the hydrogen-bond accepting oxolane ring and the primary alcohol serves as a precise conformational lock. This makes the compound highly valuable in structure-based drug design (SBDD) workflows where locking a specific binding vector is required to enhance target affinity and selectivity over flexible, linear alkyl chains [3].